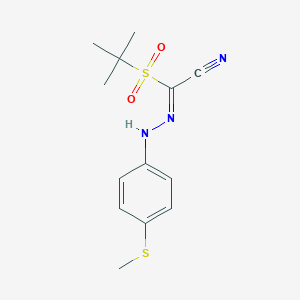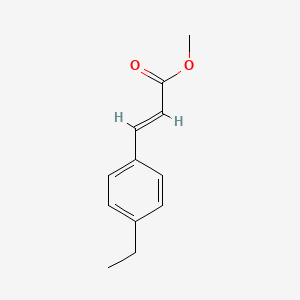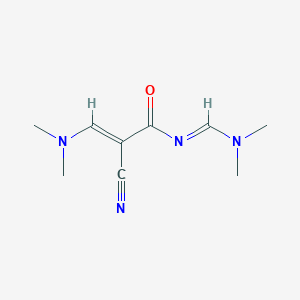![molecular formula C17H13ClN2OS B7785925 6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one](/img/structure/B7785925.png)
6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one is an organic compound that belongs to the class of pyrimidinones This compound features a pyrimidine ring substituted with a phenyl group and a 4-chlorophenylsulfanylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl mercaptan with 2-phenyl-4H-pyrimidin-4-one under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chlorobenzyl mercaptan and 2-phenyl-4H-pyrimidin-4-one.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a desulfurized product.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Desulfurized pyrimidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(4-bromophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one: Similar structure with a bromine atom instead of chlorine.
6-[(4-methylphenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one: Similar structure with a methyl group instead of chlorine.
6-[(4-fluorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenylsulfanylmethyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-8-15(9-7-13)22-11-14-10-16(21)20-17(19-14)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTXOSONBRNBDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C=C(N2)CSC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=O)C=C(N2)CSC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-methoxyphenyl)methylsulfanyl]-6-(methylsulfanylmethyl)-1H-pyrimidin-4-one](/img/structure/B7785843.png)
![2-[(3,4-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7785856.png)
![2-[(2,3-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7785862.png)
![2-[(2,4-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7785866.png)
![2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid](/img/structure/B7785872.png)
![(4Z)-4-[(pyridin-3-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7785878.png)

![4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenesulfonamide](/img/structure/B7785903.png)
![(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B7785915.png)

![(5E)-2-(1,3-dihydroxypropan-2-ylamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B7785941.png)

![N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B7785965.png)
![N'-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B7785971.png)
